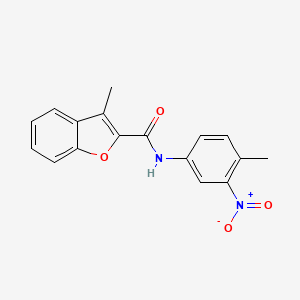
5-(isobutylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isobutylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as IB-MECA and is a selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is expressed in various tissues throughout the body, including the brain, heart, and immune system. The selective activation of this receptor has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of IB-MECA involves the selective activation of the adenosine A3 receptor. This receptor is coupled to G proteins, which are involved in a variety of signaling pathways throughout the body. The activation of the adenosine A3 receptor by IB-MECA has been shown to modulate these signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The activation of the adenosine A3 receptor by IB-MECA has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is the inhibition of pro-inflammatory cytokine production, which can help to reduce inflammation and associated tissue damage. Additionally, IB-MECA has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using IB-MECA in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to specifically target this receptor and study its effects in isolation. Additionally, IB-MECA has been extensively studied and optimized for use in lab experiments, ensuring the production of high-quality and consistent results. However, one of the limitations of using IB-MECA is its potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research involving IB-MECA. One of the most promising areas of research is in the development of novel cancer therapies. Studies have shown that the activation of the adenosine A3 receptor by IB-MECA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, IB-MECA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the potential off-target effects of IB-MECA, which can help to improve the interpretation of results in lab experiments.
Synthesis Methods
The synthesis of IB-MECA is a complex process that involves several steps. The initial step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, which is then reacted with isobutylamine to form IB-MECA. This synthesis method has been extensively studied and optimized to ensure the production of high-quality IB-MECA for scientific research purposes.
Scientific Research Applications
IB-MECA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the activation of the adenosine A3 receptor by IB-MECA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel cancer therapies. Additionally, IB-MECA has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
properties
IUPAC Name |
2-(2-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-7-5-4-6-11(12)3/h4-7,10,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODLLWEPDCYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)
![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

